molecular formula C18H20N2O7 B2771219 ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 732999-06-3

ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B2771219
CAS No.: 732999-06-3
M. Wt: 376.365
InChI Key: KJMSPHCADOHQCY-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and reactivity. For “ethyl 2-(2-formylphenoxy)acetate”, a related compound, the melting point is reported to be between 45 - 47 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

Ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is involved in a variety of chemical reactions that are foundational in the synthesis of heterocyclic compounds. This chemical serves as a building block in the synthesis of tetrahydropyridines, a class of compounds with significant chemical and pharmacological interest. For example, ethyl 2-methyl-2,3-butadienoate, functioning as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Advancements in Pyrimidine Derivatives Synthesis

The compound has also been instrumental in advancing the synthesis of novel pyrimidine derivatives, which are crucial in the development of pharmaceuticals and materials science. In one study, ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates reacted under microwave irradiation and solvent-free conditions with 3-formylchromone or diethyl (ethoxymethylene)malonate to yield novel pyrimido[1,2-a]pyrimidines. This process highlights the potential for efficient and environmentally friendly synthetic routes in heterocyclic chemistry (Vanden Eynde, Hecq, Kataeva, & Kappe, 2001).

Antimicrobial and Pharmacological Applications

Further research into the applications of this compound reveals its role in the synthesis of chromone-pyrimidine coupled derivatives, which have been evaluated for their antimicrobial properties. In a notable study, ionic liquid-promoted synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives demonstrated significant in vitro antifungal and antibacterial activity, showcasing the potential of these derivatives in medical applications (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Safety and Hazards

Based on the safety information for “ethyl 2-(2-formylphenoxy)acetate”, the compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7/c1-3-25-17(23)16-11(2)19-18(24)20-13(16)9-27-15(22)10-26-14-7-5-4-6-12(14)8-21/h4-8,11H,3,9-10H2,1-2H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMSPHCADOHQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C)COC(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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